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Abstract
BMS-180742, a fibrinogen receptor antagonist developed by Bristol Myers Squibb, represents

a targeted approach to antithrombotic therapy. This document provides a comprehensive

technical overview of the discovery, mechanism of action, and preclinical development of BMS-

180742. While the compound was ultimately discontinued, the data from its preclinical

evaluation offer valuable insights into the therapeutic potential and challenges of targeting the

fibrinogen receptor. This guide summarizes key quantitative data, outlines plausible

experimental protocols based on available information, and visualizes the underlying biological

pathways and experimental workflows.

Introduction: The Rationale for Fibrinogen Receptor
Antagonism
The fibrinogen receptor, also known as glycoprotein IIb/IIIa (GP IIb/IIIa), is a key player in the

final common pathway of platelet aggregation. Upon platelet activation, the GP IIb/IIIa receptor

undergoes a conformational change, enabling it to bind fibrinogen. A single fibrinogen molecule

can then bridge two platelets, leading to the formation of a platelet plug. In pathological

conditions, this process can result in thrombosis and subsequent cardiovascular events.
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BMS-180742 was developed as a small molecule antagonist of the fibrinogen receptor, with the

therapeutic goal of preventing platelet aggregation and thrombosis. Unlike some other

antithrombotic agents, which target earlier steps in the coagulation cascade, fibrinogen

receptor antagonists directly inhibit the formation of the platelet thrombus.

Discovery and Development Trajectory
BMS-180742 was identified as a promising antithrombotic candidate during a discovery

program at Bristol Myers Squibb.[1] The compound was classified as a fibrinogen receptor

antagonist intended for the treatment of cardiovascular diseases.[1] Despite promising

preclinical results in specific models of thrombosis, the development of BMS-180742 was

ultimately discontinued.[1] The precise reasons for its discontinuation are not publicly available,

but potential factors could include a narrow therapeutic window, lack of efficacy in certain

thrombosis models, or unforeseen toxicities.

Mechanism of Action
BMS-180742 exerts its antithrombotic effect by selectively inhibiting the binding of fibrinogen to

the thrombin exosite on the GP IIb/IIIa receptor.[1] This is a distinct mechanism compared to

agents that block the catalytic site of thrombin.[1] By occupying the anion-binding exosite,

BMS-180742 prevents fibrinogen from cross-linking platelets, thereby inhibiting platelet

aggregation.[1]

Studies in rat aortic smooth muscle cells demonstrated that BMS-180742 dose-dependently

reduced the inositol phosphate (IP) response to alpha-thrombin.[1] This suggests that BMS-

180742 interferes with thrombin-mediated intracellular signaling pathways. Notably, the IP

response induced by TRAP-7 (a thrombin receptor-activating peptide) was unaffected by BMS-

180742, indicating that the compound does not interfere with the thrombin receptor itself but

rather the interaction of thrombin with its substrate.[1]

Signaling Pathway of Fibrinogen Receptor Antagonism
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Caption: Mechanism of action of BMS-180742 in inhibiting platelet aggregation.

Preclinical Efficacy
The preclinical development of BMS-180742 focused on evaluating its antithrombotic efficacy

and its effect on bleeding time in various animal models.

In Vivo Thrombosis Models
BMS-180742 demonstrated significant efficacy in a model of venous thrombosis, with over 90%

inhibition observed.[1] However, the compound was found to be ineffective in a model of

arterial thrombosis.[1] This discrepancy in efficacy suggests that the underlying mechanisms of

venous and arterial thrombosis may respond differently to fibrinogen receptor antagonism by

BMS-180742.

Preclinical Efficacy of BMS-180742
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A critical aspect of antithrombotic drug development is the therapeutic window between efficacy

and bleeding risk. At doses that effectively inhibited venous thrombosis, BMS-180742 had no

significant effect on bleeding time.[1] This suggests a potentially favorable safety profile in this

regard.

Experimental Protocols
While the specific, detailed experimental protocols for the preclinical studies of BMS-180742

are not publicly available, the following sections outline plausible methodologies based on

standard practices in the field.

In Vivo Thrombosis Model (Generalized Protocol)
This protocol describes a general workflow for assessing the efficacy of an antithrombotic

agent in an animal model of thrombosis.

Animal Preparation
(e.g., Anesthetized Rabbit)
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Caption: Generalized workflow for an in vivo thrombosis study.

Methodology:

Animal Model: Male New Zealand White rabbits are anesthetized.

Drug Administration: BMS-180742 is administered intravenously at varying doses. A vehicle

control group receives the formulation without the active compound.

Thrombosis Induction:

Venous Thrombosis: A segment of the jugular vein is isolated, and stasis is induced.

Thrombosis is initiated by the introduction of a thrombogenic stimulus (e.g., thrombin or

collagen).

Arterial Thrombosis: Anesthetized rabbits are subjected to endothelial injury of the carotid

artery, for example, by electrical stimulation, leading to thrombus formation.

Thrombus Quantification: After a set period, the arterial or venous segment is excised, and

the formed thrombus is isolated and weighed.

Data Analysis: The percentage inhibition of thrombus formation is calculated by comparing

the mean thrombus weight in the drug-treated groups to the vehicle control group.

Phosphoinositide Hydrolysis Assay (Generalized
Protocol)
This protocol outlines a general method for measuring the effect of a compound on intracellular

signaling through the phosphoinositide pathway.
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Caption: Generalized workflow for a phosphoinositide hydrolysis assay.

Methodology:

Cell Culture: Rat aortic smooth muscle cells are cultured to near confluence in appropriate

media.

Radiolabeling: The cells are incubated with [3H]-myo-inositol for 24-48 hours to label the

cellular phosphoinositide pools.

Pre-incubation: The cells are washed and then pre-incubated with varying concentrations of

BMS-180742 or vehicle for a defined period.
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Stimulation: The cells are stimulated with a known agonist, such as alpha-thrombin, for a

short period to induce phosphoinositide hydrolysis.

Extraction: The reaction is terminated, and the cells are lysed. The aqueous phase

containing the inositol phosphates is separated.

Quantification: The total inositol phosphates are separated by ion-exchange chromatography

and quantified by liquid scintillation counting.

Data Analysis: The results are expressed as the percentage of the response observed with

the agonist alone.

Synthesis
Detailed information regarding the chemical synthesis of BMS-180742 is not available in the

public domain.

Clinical Development
There is no publicly available information on any clinical trials conducted with BMS-180742. Its

"discontinued" status suggests that it did not proceed to late-stage clinical development.

Conclusion
BMS-180742 is a fibrinogen receptor antagonist that showed promise in preclinical models of

venous thrombosis without a significant impact on bleeding time. Its mechanism of action,

involving the inhibition of fibrinogen binding to the thrombin exosite, provided a targeted

approach to antithrombotic therapy. However, its lack of efficacy in an arterial thrombosis model

and subsequent discontinuation highlight the complexities of developing novel antithrombotic

agents. The preclinical data for BMS-180742 contribute to the broader understanding of

fibrinogen receptor antagonism and may inform the development of future antithrombotic

therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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